4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid
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Overview
Description
4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid: . This compound features a pyrazolyl group attached to a dichlorobenzyl moiety, which is further connected to a butanoic acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the pyrazolyl core. One common approach is the reaction of 2,4-dichlorobenzyl chloride with hydrazine to form the corresponding hydrazone, which is then cyclized to produce the pyrazolyl core
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency, yield, and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, 4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid . Similar compounds may include other pyrazolyl derivatives or compounds with similar functional groups, but the specific arrangement of the dichlorobenzyl and butanoic acid moieties in this compound provides distinct advantages.
List of Similar Compounds
Pyrazole derivatives: : Compounds containing the pyrazolyl core.
Dichlorobenzyl derivatives: : Compounds featuring the dichlorobenzyl moiety.
Butanoic acid derivatives: : Compounds with similar butanoic acid functionalities.
Properties
IUPAC Name |
4-[[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O3/c15-10-2-1-9(12(16)5-10)7-19-8-11(6-17-19)18-13(20)3-4-14(21)22/h1-2,5-6,8H,3-4,7H2,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARWVHVGTMXKHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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